molecular formula C11H9ClN2O B1451186 2-(2-Aminopyridin-4-yl)-4-chlorophenol CAS No. 1235406-61-7

2-(2-Aminopyridin-4-yl)-4-chlorophenol

Cat. No. B1451186
M. Wt: 220.65 g/mol
InChI Key: IZIKZIZIIZHKNC-UHFFFAOYSA-N
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Description

The compound “2-(2-Aminopyridin-4-yl)-4-chlorophenol” likely belongs to the class of organic compounds known as aminopyridines and derivatives. These are organic compounds containing an amino group attached to a pyridine ring .


Synthesis Analysis

While specific synthesis methods for “2-(2-Aminopyridin-4-yl)-4-chlorophenol” are not available, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Chemical Reactions Analysis

The chemical reactions of “2-(2-Aminopyridin-4-yl)-4-chlorophenol” would depend on its specific structure and the conditions under which it is used. Aminopyridines, in general, can participate in a variety of chemical reactions, including substitution reactions, redox reactions, and complexation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Aminopyridin-4-yl)-4-chlorophenol” would depend on its specific structure. Aminopyridines are generally soluble in organic solvents and can form salts with acids .

Scientific Research Applications

Specific Scientific Field

This research falls under the field of Medicinal Chemistry .

Summary of the Application

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). These compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Methods of Application or Experimental Procedures

The compounds were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). The study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .

Results or Outcomes

Among the compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro, indicating that they might be developed into novel anti-fibrotic drugs .

Synthesis of (2-Aminopyridin-4-yl)methanol

Specific Scientific Field

This research falls under the field of Organic Chemistry .

Summary of the Application

A new method for the preparation of (2-aminopyridin-4-yl)methanol was developed. This method involves the direct oxidation of the methyl group in compound 1 without preliminary protection of the amino group .

Methods of Application or Experimental Procedures

The method involves the use of elemental sulfur as an oxidizer, which allows for a one-pot synthesis of the methyl ester of 2-aminoisonicotine acid, suitable for reduction into the target compound with lithium aluminum hydride .

Results or Outcomes

The overall yield of the two stages is more than 49%, which more than twice exceeds the yield of the best of the previously described methods .

Synthesis of 2-(2-aminopyridin-4-yl)acetonitrile

Specific Scientific Field

This research falls under the field of Organic Chemistry .

Summary of the Application

2-(2-aminopyridin-4-yl)acetonitrile is a compound that can be synthesized from 2-amino-4-methylpyridine. This compound has potential applications in the synthesis of other complex organic compounds .

Methods of Application or Experimental Procedures

The synthesis involves the use of elemental sulfur as an oxidizer, which allows for a one-pot synthesis of the methyl ester of 2-aminoisonicotine acid, suitable for reduction into the target compound with lithium aluminum hydride .

Results or Outcomes

The overall yield of the two stages is more than 49%, which more than twice exceeds the yield of the best of the previously described methods .

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

Specific Scientific Field

This research falls under the field of Medicinal Chemistry .

Summary of the Application

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. These compounds were evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .

Methods of Application or Experimental Procedures

The compounds were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Results or Outcomes

The results of this research are not specified in the source .

Synthesis of 2-(2-aminopyridin-4-yl)acetonitrile

Specific Scientific Field

This research falls under the field of Organic Chemistry .

Summary of the Application

2-(2-aminopyridin-4-yl)acetonitrile is a compound that can be synthesized from 2-amino-4-methylpyridine. This compound has potential applications in the synthesis of other complex organic compounds .

Methods of Application or Experimental Procedures

The synthesis involves the use of elemental sulfur as an oxidizer, which allows for a one-pot synthesis of the methyl ester of 2-aminoisonicotine acid, suitable for reduction into the target compound with lithium aluminum hydride .

Results or Outcomes

The overall yield of the two stages is more than 49%, which more than twice exceeds the yield of the best of the previously described methods .

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

Specific Scientific Field

This research falls under the field of Medicinal Chemistry .

Summary of the Application

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. These compounds were evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .

Methods of Application or Experimental Procedures

The compounds were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Results or Outcomes

The results of this research are not specified in the source .

Safety And Hazards

The safety and hazards of “2-(2-Aminopyridin-4-yl)-4-chlorophenol” would depend on its specific structure and the conditions under which it is used. Aminopyridines can be irritants and may have toxic effects if ingested, inhaled, or come into contact with the skin .

Future Directions

The future directions for research on “2-(2-Aminopyridin-4-yl)-4-chlorophenol” would likely involve further exploration of its synthesis, properties, and potential applications. Aminopyridines and their derivatives are of interest in a variety of fields, including medicinal chemistry, materials science, and chemical biology .

properties

IUPAC Name

2-(2-aminopyridin-4-yl)-4-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-8-1-2-10(15)9(6-8)7-3-4-14-11(13)5-7/h1-6,15H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIKZIZIIZHKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=NC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminopyridin-4-yl)-4-chlorophenol

Synthesis routes and methods

Procedure details

5-chloro-2-hydroxyphenylboronic acid (200 mg, 1 mmol), 2-amino-4-bromopyridine (220 mg, 1.3 mmol), sodium carbonate (490 mg, 4.6 mmol), and tetrakis(triphenylphosphine)palladium (0) (130 mg, 0.12 mmol) were all placed in a round bottom flask and 1,4-dioxane (3 mL) and water (1 mL) were added. The mixture was heated to 85° C. for 2 hours. The mixture was cooled to room temperature and diluted with ethyl acetate and water. The layers were separated and the aqueous layer was extracted with ethyl acetate (1×). The combined extracts were dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was purified by column chromatography (12 g silica gel column, 0-100% v/v ethyl acetate/hexanes gradient elution) to afford the title compound (242 mg).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step Two
Quantity
490 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
130 mg
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.